molecular formula C20H25NO5 B11155087 N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norleucine

N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norleucine

Cat. No.: B11155087
M. Wt: 359.4 g/mol
InChI Key: KKAFURCHZPIDAB-UHFFFAOYSA-N
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Description

2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]HEXANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]HEXANOIC ACID typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the chromen ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Hydroxylation and oxidation: Introducing the hydroxyl and oxo groups to the chromen ring.

    Amination: Attaching the amino group to the chromen ring.

    Hexanoic acid attachment: Finally, the hexanoic acid moiety is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]HEXANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form additional oxo groups.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Conditions for substitution reactions may vary, but typically involve nucleophiles and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]HEXANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]HEXANOIC ACID involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({3-HYDROXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}METHYL)AMINO]HEXANOIC ACID is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-4-yl)methylamino]hexanoic acid

InChI

InChI=1S/C20H25NO5/c1-2-3-8-16(19(23)24)21-11-15-17(22)10-9-13-12-6-4-5-7-14(12)20(25)26-18(13)15/h9-10,16,21-22H,2-8,11H2,1H3,(H,23,24)

InChI Key

KKAFURCHZPIDAB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)O

Origin of Product

United States

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